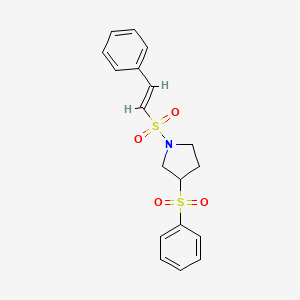

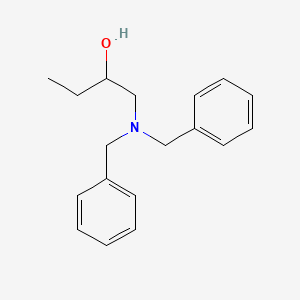

1-(Dibenzylamino)butan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “1-(Dibenzylamino)butan-2-ol” were not found, a related compound, (S)-(+)-2-(N-benzylamino)butan-1-ol, was synthesized from its Schiff base by catalytic hydrogenation over palladium on carbon, in various solvents (toluene, methanol, hexane, dichloromethane, tetrahydrofuran, ethyl acetate), under mild conditions (room temperature, atmospheric pressure) .Chemical Reactions Analysis

While specific chemical reactions involving “1-(Dibenzylamino)butan-2-ol” were not found, alcohols in general can undergo oxidation reactions to form aldehydes, ketones, and carboxylic acids . They can also undergo dehydration reactions to form alkenes .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

1-(Dibenzylamino)butan-2-ol serves as a pivotal chemical intermediate in various synthetic pathways. For instance, it plays a role in the stereoselective formation of olefins from the dehydration of certain butan-1-ols, demonstrating its utility in constructing complex molecular architectures, such as the anti-cancer drug tamoxifen (McCague, 1987). Further, its structural analogues have been explored for their conformational behavior and stereochemistry through NMR spectroscopy and X-ray analysis, highlighting the compound's significance in understanding molecular dynamics and interactions (Jones et al., 2016).

Material Science and Polymer Research

In material science, 1-(Dibenzylamino)butan-2-ol finds application in the synthesis and modification of polymers. The dispersion polymerization of styrene, divinylbenzene, and acrylic acid in butan-1-ol illustrates the solvent's efficacy in producing uniform polymeric microspheres, a process crucial for advanced materials and coating technologies (Beal et al., 2016).

Environmental Chemistry

In environmental chemistry, derivatives of 1-(Dibenzylamino)butan-2-ol are investigated for their roles in atmospheric processes. The OH-initiated photo-oxidation of furans, for example, yields unsaturated dicarbonyl products, with 1-(Dibenzylamino)butan-2-ol derivatives potentially playing a role in aerosol formation and atmospheric chemistry dynamics, thus contributing to our understanding of air pollution and climate change (Alvarez et al., 2009).

Biochemistry and Medicinal Chemistry

Moreover, 1-(Dibenzylamino)butan-2-ol derivatives have been synthesized for bioconjugate chemistry, illustrating their importance in biological applications. A notable example is the development of a disulfide-reducing agent from aspartic acid for use in solution and solid-phase applications, highlighting the adaptability and utility of 1-(Dibenzylamino)butan-2-ol in biochemical research and drug development (Mthembu et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

1-(dibenzylamino)butan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-2-18(20)15-19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,20H,2,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPVIUOLXWJBPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dibenzylamino)butan-2-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[cyclobutane-1,3'-[3H]indol]-2'(1'H)-one, 5'-bromo-](/img/structure/B2686337.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2686339.png)

![N-cyclohexyl-2-(ethylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2686341.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B2686342.png)

![1-Oxobenzo[f]chromene-2-carbaldehyde](/img/structure/B2686343.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2686346.png)

![1-{[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-pyrazole](/img/structure/B2686348.png)